Pentanoic acid, 3-methyl-2-oxo-, (3S)-

Catalog No.
S599039
CAS No.
24809-08-3
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanoic acid, 3-methyl-2-oxo-, (3S)-

CAS Number

24809-08-3

Product Name

Pentanoic acid, 3-methyl-2-oxo-, (3S)-

IUPAC Name

(3S)-3-methyl-2-oxopentanoic acid

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1

InChI Key

JVQYSWDUAOAHFM-BYPYZUCNSA-N

SMILES

CCC(C)C(=O)C(=O)O

Solubility

915.5 mg/mL

Canonical SMILES

CCC(C)C(=O)C(=O)O

Isomeric SMILES

CC[C@H](C)C(=O)C(=O)O

Metabolism and Maple Syrup Urine Disease (MSUD):

(3S)-3-Methyl-2-oxopentanoic acid is a metabolite of the branched-chain amino acid isoleucine. In healthy individuals, it is further broken down in a series of enzymatic reactions. However, deficiencies in these enzymes can lead to a buildup of (3S)-3-Methyl-2-oxopentanoic acid and other branched-chain keto acids in the blood and urine. This condition is known as Maple Syrup Urine Disease (MSUD) PubChem: . Elevated levels of (3S)-3-Methyl-2-oxopentanoic acid can serve as a biomarker for diagnosing MSUD PubChem: .

Pentanoic acid, 3-methyl-2-oxo-, (3S)-, also known as 3-methyl-2-oxovaleric acid, is a short-chain keto acid with the molecular formula C6H10O3C_6H_{10}O_3 and a molecular weight of approximately 130.14 g/mol. This compound belongs to the class of organic compounds known as keto acids and derivatives, specifically categorized as short-chain keto acids due to its alkyl chain containing fewer than six carbon atoms .

The structure of Pentanoic acid, 3-methyl-2-oxo-, (3S)- features a chiral center, which contributes to its stereochemistry and biological activity. It is characterized by a hydrophobic nature, making it practically insoluble in water .

Typical of keto acids. Key reactions include:

  • Decarboxylation: This compound can undergo decarboxylation, where it loses a carbon dioxide molecule, leading to the formation of simpler compounds.
  • Transamination: It can react with amino acids, undergoing transamination to form corresponding amino acid derivatives .
  • Condensation Reactions: The compound can also participate in condensation reactions with aldehydes or other carbonyl compounds to yield more complex structures .

Pentanoic acid, 3-methyl-2-oxo-, (3S)- is recognized for its biological significance as a neurotoxin and metabotoxin. It is produced from the incomplete metabolism of branched-chain amino acids and has been associated with metabolic disorders such as maple syrup urine disease .

High levels of this compound can lead to:

  • Neurotoxicity: Damage to nerve cells and tissues.
  • Acidosis: Induces metabolic acidosis, which can affect various organ systems and manifest symptoms like poor feeding and lethargy in infants .

The compound's role in energy metabolism disruption underscores its importance in biochemical pathways.

The synthesis of Pentanoic acid, 3-methyl-2-oxo-, (3S)- can be achieved through several methods:

  • Branched-chain Amino Acid Metabolism: It is primarily formed from the catabolism of branched-chain amino acids such as isoleucine.
  • Chemical Synthesis: Laboratory synthesis may involve the condensation of acetic anhydride with isovaleraldehyde followed by oxidation processes.
  • Biotechnological Approaches: Microbial fermentation techniques can also be employed to produce this compound from suitable substrates .

Pentanoic acid, 3-methyl-2-oxo-, (3S)- has several applications:

  • Biochemical Research: Used as a marker in studies related to metabolic disorders.
  • Pharmaceuticals: Investigated for potential therapeutic roles due to its biological activity.
  • Food Industry: Its derivatives may be explored for flavoring or preservation purposes due to their organic acid properties .

Interaction studies involving Pentanoic acid, 3-methyl-2-oxo-, (3S)- focus on its effects on metabolic pathways and its interactions with enzymes involved in amino acid catabolism. Notably, it interacts with enzymes such as pyruvate decarboxylase, influencing the conversion rates of pyruvate into acetaldehyde during fermentation processes .

Additionally, research indicates that chronic exposure to elevated levels may lead to significant health impacts due to its neurotoxic properties.

Several compounds share structural or functional similarities with Pentanoic acid, 3-methyl-2-oxo-, (3S)-. The following table summarizes these compounds:

Compound NameMolecular FormulaKey Characteristics
2-Oxobutyric AcidC4H8O3A shorter keto acid involved in similar pathways.
4-Methyl-2-oxovaleric AcidC6H10O3Similar structure but differs in position of methyl group.
3-Hydroxybutyric AcidC4H8O3A hydroxy derivative that plays a role in energy metabolism.

These compounds highlight the uniqueness of Pentanoic acid, 3-methyl-2-oxo-, (3S)- due to its specific biological activity and structural features that differentiate it from other keto acids.

Physical Description

Solid

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

130.062994177 g/mol

Monoisotopic Mass

130.062994177 g/mol

Heavy Atom Count

9

UNII

XQL9PAO004

Other CAS

24809-08-3

Wikipedia

(3S)-3-methyl-2-oxo-pentanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Modify: 2024-04-14

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